molecular formula C6H13O2P B6275495 1-(dimethylphosphoryl)cyclobutan-1-ol CAS No. 2763750-11-2

1-(dimethylphosphoryl)cyclobutan-1-ol

Cat. No.: B6275495
CAS No.: 2763750-11-2
M. Wt: 148.1
InChI Key:
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Description

1-(Dimethylphosphoryl)cyclobutan-1-ol is an organic compound with the molecular formula C6H13O2P It features a cyclobutane ring substituted with a dimethylphosphoryl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethylphosphoryl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with dimethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic addition of the dimethylphosphine oxide to the carbonyl group of cyclobutanone. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylphosphoryl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutanol derivatives.

    Substitution: Cyclobutane derivatives with various functional groups.

Scientific Research Applications

1-(Dimethylphosphoryl)cyclobutan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(dimethylphosphoryl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can act as a nucleophile, participating in various biochemical reactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: Lacks the dimethylphosphoryl group, resulting in different chemical reactivity and applications.

    Dimethylphosphoryl derivatives: Compounds with similar phosphoryl groups but different ring structures or substituents.

Uniqueness

1-(Dimethylphosphoryl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring and the dimethylphosphoryl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2763750-11-2

Molecular Formula

C6H13O2P

Molecular Weight

148.1

Purity

95

Origin of Product

United States

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